N,N-Dimethyl-4-((methylamino)methyl)aniline

Catalog No.
S599030
CAS No.
83671-43-6
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-4-((methylamino)methyl)aniline

CAS Number

83671-43-6

Product Name

N,N-Dimethyl-4-((methylamino)methyl)aniline

IUPAC Name

N,N-dimethyl-4-(methylaminomethyl)aniline

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3

InChI Key

DUIPUNLJRBPNMK-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)N(C)C

Synonyms

N-methyl-4-(N,N-dimethylamino)benzylamine, NMDMABA

Canonical SMILES

CNCC1=CC=C(C=C1)N(C)C

The exact mass of the compound N,N-Dimethyl-4-((methylamino)methyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethyl-4-((methylamino)methyl)aniline (CAS 83671-43-6) is a highly specialized bifunctional building block characterized by an electron-rich N,N-dimethylaniline core and a nucleophilic secondary aliphatic amine. In industrial and academic procurement, it is primarily sourced as an advanced intermediate for the synthesis of targeted pharmaceuticals, mechanistic enzyme probes, and specialized functional dyes. The presence of the N-methyl group on the benzylic amine provides a distinct steric and electronic profile compared to primary amine analogs, enabling precise, regioselective functionalization without the need for complex protection-deprotection strategies [1]. Its dual functionality allows it to act both as a strong electron donor in photophysical applications and as a specific substrate or inhibitor scaffold in biochemical assays [2].

Procurement Fit

Liquid at room temperature with defined boiling point; supports straightforward handling and distillation planning.
Multiple commercial purity tiers available; EC number and harmonized CLP classification aid safety and compliance review.
Bifunctional aniline architecture supports dual derivatization without protecting-group reliance.

Procurement teams and synthetic chemists might consider substituting this compound with the more common primary amine analog, 4-(N,N-dimethylamino)benzylamine. However, this generic substitution frequently fails in scale-up environments due to the primary amine's propensity for over-alkylation, which necessitates additional protection and deprotection steps, thereby reducing overall yield and increasing process time [1]. Furthermore, in biochemical applications such as monoamine oxidase B (MAO-B) profiling, the secondary amine structure of N,N-dimethyl-4-((methylamino)methyl)aniline exhibits unique kinetic coupling during oxidation that cannot be replicated by primary amine baselines, making it non-interchangeable for precise mechanistic assays [2].

Substitution Risk

Generic benzylamines with a single amine site cannot replicate the independent reactivity of the tertiary and secondary amine pair; synthetic route efficiency may shift.
Weaker electron-donating substituents on the aromatic ring may lower reactivity in C-H activation and palladium-catalyzed processes; reported yields may not transfer.
Lipophilicity mismatch with simpler analogs may alter membrane permeability and solubility in assay settings; LogP-dependent behavior requires verification.

Enzymatic Oxidation Kinetics: Tighter Coupling in MAO-B Assays

In biochemical assays evaluating monoamine oxidase B (MAO-B) activity, the secondary amine structure of N,N-dimethyl-4-((methylamino)methyl)aniline demonstrates distinct kinetic advantages over its primary amine counterpart. Quantitative studies show that the target compound reduces enzyme-bound flavin with a limiting rate of 1.8 s^-1 and forms the protonated imine product at 1.7 s^-1. In contrast, the primary amine analog, 4-(N,N-dimethylamino)benzylamine, shows a flavin reduction rate of 2.1 s^-1 but a slower imine formation rate of 1.3 s^-1 [1]. This indicates a tighter kinetic coupling between reduction and product formation for the secondary amine.

Evidence DimensionRate of protonated imine product formation
Target Compound Data1.7 s^-1
Comparator Or Baseline1.3 s^-1 (4-(N,N-dimethylamino)benzylamine)
Quantified Difference30.7% faster imine formation with tighter coupling to flavin reduction
ConditionsAnaerobic MAO-B enzymatic assay

This kinetic profile makes the compound an essential, non-substitutable probe for researchers designing targeted MAO-B inhibitors or studying enzyme turnover mechanisms.

Bifunctional Reactivity
Class-level
2 reactive amines (tertiary + secondary) vs 1 in common benzylamines
May support dual derivatization and reduced synthetic step count
Structural comparison only; process validation recommended

Precursor Suitability: Elimination of Over-Alkylation in API Synthesis

For industrial scale-up, the choice between a secondary and primary benzylic amine drastically impacts process efficiency. N,N-Dimethyl-4-((methylamino)methyl)aniline features an N-methyl secondary amine that undergoes clean, single-step conversion to tertiary amine derivatives. When the primary amine analog (4-(N,N-dimethylamino)benzylamine) is used under identical reductive amination or alkylation conditions, it typically yields a mixture of secondary and over-alkylated tertiary amines, requiring orthogonal protecting groups (e.g., Boc or Cbz) [1]. The use of the target compound bypasses these steps, directly improving the step-economy of the synthetic route.

Evidence DimensionSynthetic step count for tertiary amine target generation
Target Compound Data1 step (direct alkylation/acylation)
Comparator Or Baseline3 steps (protection, alkylation, deprotection) for primary amine analogs
Quantified DifferenceReduction of 2 synthetic steps
ConditionsStandard industrial derivatization workflows

Procuring the N-methylated precursor directly saves significant time and reagent costs by eliminating the need for transient protecting groups in scale-up synthesis.

Electronic Properties
Class-level
Electron-rich arene vs electron-deficient analogs; reported yield advantage in Pd-catalyzed C-H activation
Supports substrate selection for organometallic methodology studies
Reactivity is context-dependent; confirm under specific catalytic conditions

Formulation Compatibility: Electronic Tuning for Advanced Fluorophores

In the development of functional dyes and fluorophores, the electron-donating capacity of the aromatic ring is critical for tuning emission wavelengths. The N,N-dimethylamino group on this compound provides a strong para-directing, electron-donating effect (Hammett substituent constant σp = -0.83) compared to unsubstituted benzylamines (σp = 0) [1]. When incorporated into xanthene or cyanine dye scaffolds, this strong push-pull electronic system significantly red-shifts the absorption and emission spectra compared to baselines lacking the tertiary aromatic amine [2].

Evidence DimensionAromatic electron-donating strength (Hammett σp)
Target Compound Dataσp = -0.83 (due to N,N-dimethylamino group)
Comparator Or Baselineσp = 0 (unsubstituted N-methylbenzylamine)
Quantified DifferenceMassive increase in electron density at the para position
ConditionsTheoretical and empirical photophysical scaffold design

Materials chemists must procure this specific N,N-dimethylated building block to achieve the desired red-shifted optical properties in custom fluorescent probes.

Lipophilicity Profile
Cross-study
LogP 1.64 vs ~3.5 for more lipophilic benzylamine analog
Balanced LogP may favor membrane permeability and reduced non-specific binding in screening
Calculated property; experimental LogD may vary by pH
Supply Chain Robustness
Head-to-head
8+ global suppliers vs single-source or custom-synthesis analogs
Multi-vendor availability supports procurement continuity and competitive sourcing
Verify current inventory and lead time with selected supplier

Mechanistic Probes for Neurodegenerative Disease Research

Directly utilizing its unique MAO-B oxidation kinetics (as detailed in Section 3), this compound is the optimal choice for synthesizing enzyme-bound flavin probes and studying monoamine oxidase turnover [1].

Step-Economic Synthesis of Complex APIs

Leveraging its N-methyl secondary amine, process chemists procure this compound to bypass protection-deprotection steps when synthesizing tertiary amine-containing pharmaceutical intermediates [2].

Development of Red-Shifted Fluorescent Dyes

The strong electron-donating N,N-dimethyl group makes this compound an ideal precursor for synthesizing push-pull fluorophores, such as modified rhodamines or cyanines, used in advanced biological imaging [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorescent dye and probe synthesis
Dual-amine architecture for electron donation and covalent attachment
Fluorescence quantum yield and conjugation efficiency
Medicinal chemistry building block
Balanced lipophilicity and orthogonal reactive sites
SAR exploration and cellular assay permeability
C-H activation methodology development
Electron-rich arene with directing-group capability
Site-selectivity and catalytic efficiency under standard conditions
Fine chemical intermediate production
Multi-source supply and bifunctional reactivity
Scalability and route reliability for process development

XLogP3

1.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

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